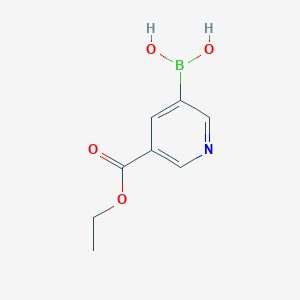

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-ethoxycarbonylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6/h3-5,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWGKOKCTGJGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717165 | |

| Record name | [5-(Ethoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-62-7 | |

| Record name | [5-(Ethoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

Introduction

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and drug development. Its structural motif is prevalent in a multitude of biologically active molecules, serving as a versatile precursor for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] This guide provides a comprehensive overview of the synthesis of this important reagent, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and scientists in the pharmaceutical and allied industries.

The pyridine core, substituted with both an electron-withdrawing ethoxycarbonyl group and a synthetically versatile boronic acid moiety, allows for precise and strategic modifications of lead compounds. The ability to participate in palladium-catalyzed cross-coupling reactions has made pyridylboronic acids indispensable tools for the construction of complex biaryl and heteroaryl systems, which are common features in many drug candidates.[4][5]

This document will delve into the prevalent synthetic strategies, offering a balanced perspective on their advantages and limitations. By understanding the nuances of each approach, from the selection of starting materials to the final purification, researchers can optimize their synthetic campaigns for efficiency, scalability, and purity.

Synthetic Strategies and Core Methodologies

The synthesis of this compound predominantly commences from a readily available halopyridine precursor, typically ethyl 5-bromonicotinate. The introduction of the boronic acid functionality can be achieved through several established methods, with the Miyaura borylation and lithium-halogen exchange followed by borylation being the most prominent.

Miyaura Borylation of Ethyl 5-Bromonicotinate

The Miyaura borylation is a powerful and widely adopted palladium-catalyzed cross-coupling reaction that directly converts aryl or heteroaryl halides into their corresponding boronate esters.[6][7] This method is favored for its operational simplicity, broad functional group tolerance, and the use of relatively stable and less hazardous reagents.

Mechanistic Overview

The catalytic cycle of the Miyaura borylation generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (ethyl 5-bromonicotinate) to form a Pd(II) intermediate.

-

Transmetalation: The boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂), transmetalates with the Pd(II) complex. This step is often facilitated by a base.

-

Reductive Elimination: The desired boronate ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

A critical aspect of this reaction is the choice of base, as it can significantly influence the reaction rate and yield.[6][8]

Experimental Workflow: Miyaura Borylation

Caption: Workflow for Miyaura Borylation Synthesis.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 5-bromonicotinate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq), and a base like potassium acetate (KOAc, 1.5-3.0 eq).

-

Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

-

Heat the reaction mixture at 80-100 °C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the pinacol boronate ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate in a suitable solvent mixture such as THF/water or acetone/water.

-

Add an acid (e.g., HCl) or a base (e.g., NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

If a base was used, carefully acidify the mixture to a pH of approximately 3-4 with a dilute acid to precipitate the boronic acid.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Lithium-Halogen Exchange followed by Borylation

An alternative and classic approach involves a lithium-halogen exchange reaction on the starting halopyridine, followed by quenching the resulting organolithium species with a borate ester.[4][9] This method is particularly useful when the Miyaura borylation is sluggish or incompatible with other functional groups present in the molecule.

Mechanistic Considerations

This two-step process begins with the deprotonation of the pyridine ring at a position ortho to the halogen by a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. The resulting lithiated pyridine is a potent nucleophile that readily reacts with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester intermediate. Subsequent aqueous workup hydrolyzes this intermediate to the desired boronic acid.

Experimental Workflow: Lithium-Halogen Exchange

Caption: Workflow for Lithium-Halogen Exchange Synthesis.

Detailed Experimental Protocol:

-

Dissolve ethyl 5-bromonicotinate (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) in a flame-dried, multi-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0-1.2 eq) in hexanes dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at this temperature.

-

To the resulting solution, add triisopropyl borate (1.5-2.0 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Adjust the pH of the aqueous layer to around 3-4 with a dilute acid (e.g., 1M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or trituration to afford pure this compound.

Precursor Synthesis: Ethyl 5-bromonicotinate

The availability of high-quality starting material is crucial for the success of the subsequent borylation step. Ethyl 5-bromonicotinate is commonly prepared from 5-bromonicotinic acid via Fischer esterification.[10]

Experimental Protocol: Fischer Esterification

-

Suspend 5-bromonicotinic acid in an excess of ethanol.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with water.

-

Neutralize the excess acid with a base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield ethyl 5-bromonicotinate, which can be further purified by recrystallization if necessary.[10]

| Parameter | Fischer Esterification |

| Starting Material | 5-bromonicotinic acid |

| Reagents | Ethanol, Sulfuric Acid |

| Typical Yield | 80-90% |

| Purity | >98% after recrystallization |

Purification and Characterization

The purification of pyridylboronic acids can be challenging due to their amphoteric nature and tendency to form anhydrides (boroxines).

Purification Techniques

-

Recrystallization: This is often the most effective method for obtaining highly pure this compound. Suitable solvent systems include mixtures of water and an organic solvent or a combination of a good solvent and an anti-solvent.

-

Acid-Base Extraction: Exploiting the acidic nature of the boronic acid, an impure sample can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.[11]

-

Chromatography: While challenging, purification by column chromatography on silica gel can be employed, sometimes with the addition of a small amount of a polar solvent or an acid to the eluent to suppress streaking.[12] The pinacol boronate ester intermediate is generally much more amenable to purification by silica gel chromatography.[13]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the pyridine ring protons, the ethyl ester protons (quartet and triplet), and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Resonances corresponding to the carbons of the pyridine ring and the ethoxycarbonyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the compound. |

| Melting Point | A sharp melting point range indicates high purity. |

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere by trained personnel.

-

Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Solvents: Many of the solvents used in these syntheses are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound is a well-established process that is critical for the advancement of many drug discovery programs. Both the Miyaura borylation and the lithium-halogen exchange pathways offer reliable and scalable routes to this valuable building block. The choice of method will often depend on the specific requirements of the synthesis, including available equipment, scale, and the presence of other functional groups. By carefully considering the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce high-quality this compound for their synthetic needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. audreyli.com [audreyli.com]

- 5. researchgate.net [researchgate.net]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 5-bromonicotinate | 20986-40-7 [chemicalbook.com]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid structure

An In-Depth Technical Guide to (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid: Structure, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, pyridinyl boronic acids have emerged as indispensable building blocks. Their utility, primarily in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active compounds. This guide focuses on a specific, highly functionalized reagent: This compound .

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the molecule's structural and physicochemical properties, delve into its synthesis and analytical characterization, and explore its critical role as a synthetic intermediate in the development of novel therapeutics. The narrative is grounded in established chemical principles, offering insights into the causality behind experimental choices and protocols.

Core Molecular Profile

A thorough understanding of a reagent begins with its fundamental identity and properties. This section outlines the key identifiers and physicochemical data for this compound.

Nomenclature and Chemical Identifiers

Precise identification is critical for sourcing, regulatory compliance, and scientific communication.

| Identifier | Value | Source |

| IUPAC Name | (5-Ethoxycarbonylpyridin-3-yl)boronic acid | [1] |

| CAS Number | 875781-62-7 | [1][2][3] |

| Molecular Formula | C₈H₁₀BNO₄ | [1][2][3] |

| Molecular Weight | 194.98 g/mol | [2][3] |

| Synonyms | 5-(Ethoxycarbonyl)pyridine-3-boronic acid, 5-borono-3-Pyridinecarboxylic acid 3-ethyl ester | [2][3] |

| InChI | InChI=1S/C8H10BNO4/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6/h3-5,12-13H,2H2,1H3 | [1] |

| InChI Key | ANWGKOKCTGJGCD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C1=CN=CC(B(O)O)=C1 | [1] |

Structural Representation

The structure combines a pyridine ring, a boronic acid group at the 3-position, and an ethoxycarbonyl (ethyl ester) group at the 5-position. This specific arrangement of functional groups offers distinct reactivity and opportunities for further molecular elaboration.

Caption: 2D structure of this compound.

Physicochemical Properties

These properties are essential for handling, storage, and designing reaction conditions.

| Property | Value / Observation | Rationale and Field Insight |

| Appearance | White to light yellow solid.[2][4] | Color variation is common for boronic acids and can depend on purity and age. Minor coloration typically does not affect reactivity in cross-coupling reactions. |

| Purity | Typically ≥95-98%.[1] | High purity is crucial to avoid side reactions and catalyst poisoning, especially in sensitive catalytic cycles like the Suzuki-Miyaura coupling. |

| Storage | Store at 2-8°C under an inert atmosphere.[2][4][5] | Boronic acids are prone to dehydration to form cyclic anhydride trimers (boroxines). Refrigeration and inert atmosphere minimize this degradation, ensuring reagent integrity. |

| Acidity (pKa) | Not empirically determined for this specific molecule, but aryl boronic acids typically have pKa values in the range of 8-10.[6] | At physiological pH, the boronic acid exists predominantly in its neutral, trigonal planar form. In basic aqueous solutions used for cross-coupling, it converts to the more nucleophilic tetrahedral boronate species, which is essential for the transmetalation step.[7] |

Synthesis and Analytical Validation

The reliable synthesis and rigorous characterization of building blocks are foundational to successful drug discovery campaigns.

Synthetic Strategy: Miyaura Borylation

While multiple synthetic routes to aryl boronic acids exist, the most common and industrially scalable method for preparing functionalized heteroaryl boronic acids is the palladium-catalyzed Miyaura borylation.[7] This reaction involves the cross-coupling of a heteroaryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

The choice of starting material is critical. For the target molecule, ethyl 5-bromonicotinate is an ideal precursor due to its commercial availability and the reactivity of the C-Br bond in palladium-catalyzed reactions.

Caption: General workflow for the synthesis via Miyaura borylation.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system, designed for reproducibility and high yield.

Objective: To synthesize this compound from ethyl 5-bromonicotinate.

Materials:

-

Ethyl 5-bromonicotinate (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

Potassium Acetate (KOAc), anhydrous (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromonicotinate, B₂pin₂, and anhydrous potassium acetate.

-

System Purge: Evacuate and backfill the flask with argon or nitrogen three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst followed by anhydrous 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up (Pinacol Ester Isolation): Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester intermediate.

-

Deprotection/Hydrolysis: Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., acetone/water). Add an aqueous acid (e.g., 2M HCl) and stir at room temperature until cleavage is complete (typically 1-4 hours, monitored by LC-MS).

-

Purification: Extract the aqueous layer with an organic solvent like ethyl acetate to remove organic impurities. Adjust the pH of the aqueous layer to precipitate the boronic acid product, which can then be collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

Confirming the identity and purity of the final compound is non-negotiable.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.5-9.0 ppm), the ethyl group quartet and triplet, and a broad singlet for the boronic acid -OH protons, which may exchange with D₂O.

-

¹¹B NMR Spectroscopy: This technique is highly diagnostic for boron-containing compounds. A signal in the range of δ 25-30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal aryl boronic acid.[8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive mode should show the [M+H]⁺ ion at m/z 196.0. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9] The analysis can sometimes be complicated by the formation of boroxines or solvent adducts.[9][10]

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection. The method should demonstrate a single major peak corresponding to the product, allowing for quantification of purity against known standards.

Utility in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[11] Pyridinyl boronic acids are key participants, allowing for the introduction of the pyridine moiety into a target molecule.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

-

Transmetalation: The boronic acid (after activation by a base to form a boronate) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Strategic Importance in Medicinal Chemistry

-

Privileged Scaffold: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a molecule.

-

Versatile Functional Handle: The ethoxycarbonyl group is not merely a passive substituent. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a key linkage in many drug candidates. This provides a secondary point for diversification.

-

Bioisostere and Inhibitor: The boronic acid functional group itself has gained significant traction in drug design.[12] It can act as a bioisostere of carboxylic acids and form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[6][7] This property was famously exploited in the proteasome inhibitor bortezomib (Velcade®).[7][12]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic tool for the efficient construction of complex molecular architectures. Its well-defined structure, predictable reactivity in Suzuki-Miyaura cross-coupling, and the presence of a modifiable ester group make it a high-value building block for drug discovery programs. As the demand for novel, structurally diverse small molecules continues to grow, the importance of functionalized heteroaryl boronic acids like this one will only increase, enabling chemists to rapidly access new chemical space and accelerate the development of next-generation therapeutics.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID CAS#: 875781-62-7 [amp.chemicalbook.com]

- 3. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID | 875781-62-7 [chemicalbook.com]

- 4. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID CAS#: 875781-62-7 [m.chemicalbook.com]

- 5. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [b2b.sigmaaldrich.com]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid CAS number 875781-62-7

An In-depth Technical Guide to (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid (CAS: 875781-62-7)

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted heteroaromatic boronic acid that has emerged as a critical building block in modern organic synthesis. Its structure, featuring a pyridine core functionalized with both an ethoxycarbonyl group and a boronic acid moiety, offers a unique combination of reactivity and functionality. This guide provides an in-depth examination of its properties, synthesis, handling, and, most importantly, its application as a key intermediate in the construction of complex molecules. As a bifunctional reagent, it serves as a cornerstone in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. This capability is particularly prized in the fields of medicinal chemistry and materials science, where the synthesis of novel biaryl and heteroaryl structures is paramount for the development of new therapeutic agents and functional materials.[1][2]

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 875781-62-7 | [3][4][5][6] |

| Molecular Formula | C₈H₁₀BNO₄ | [3][4][6] |

| Molecular Weight | 194.98 g/mol | [3][6] |

| Appearance | White to light yellow solid | [3][6][7] |

| IUPAC Name | (5-ethoxycarbonylpyridin-3-yl)boronic acid | [4] |

| Synonyms | 5-(Ethoxycarbonyl)pyridine-3-boronic acid, 5-borono-3-Pyridinecarboxylic acid 3-ethyl ester | [3][6] |

| Storage Temperature | 2-8°C, Refrigerated | [3][6][7] |

| Canonical SMILES | CCOC(=O)C1=CN=CC(B(O)O)=C1 | [4] |

| InChI Key | ANWGKOKCTGJGCD-UHFFFAOYSA-N | [4] |

Synthesis of Aryl Boronic Acids: Mechanistic Considerations

While the specific, scaled-up synthesis of this compound is often proprietary, it is typically produced via established methodologies for aryl boronic acid synthesis. The most prevalent of these is the Miyaura borylation reaction.

Causality in Method Selection: The Miyaura borylation is favored due to its exceptional functional group tolerance. The ethoxycarbonyl group on the pyridine ring is sensitive to highly nucleophilic or basic conditions found in older methods (e.g., using Grignard or organolithium reagents). Palladium-catalyzed borylation, however, proceeds under milder conditions, preserving the ester functionality and ensuring a cleaner reaction profile with higher yields.[8]

The general workflow involves the palladium-catalyzed reaction of an aryl halide (in this case, ethyl 5-bromonicotinate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the desired boronic acid.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID CAS#: 875781-62-7 [amp.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 6. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID | 875781-62-7 [chemicalbook.com]

- 7. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID CAS#: 875781-62-7 [m.chemicalbook.com]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

An In-Depth Technical Guide to (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. We delve into its fundamental chemical properties, present a detailed, field-proven protocol for its synthesis via its stable pinacol ester intermediate, and demonstrate its utility through a representative Suzuki-Miyaura cross-coupling application. This document is intended to serve as a practical resource for researchers, offering both theoretical grounding and actionable experimental methodologies to effectively utilize this versatile reagent.

Introduction: The Strategic Importance of Pyridinylboronic Acids

Heterocyclic boronic acids are indispensable tools in contemporary drug discovery and development. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have established them as privileged synthons for the construction of complex molecular architectures. Among these, pyridinylboronic acid derivatives are of particular interest due to the prevalence of the pyridine motif in a vast number of marketed pharmaceuticals. The pyridine ring, with its unique electronic properties and ability to act as a hydrogen bond acceptor, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

This compound, in particular, offers a strategic advantage. It incorporates a modifiable ester functional group, providing a synthetic handle for further elaboration into amides, carboxylic acids, or other derivatives, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide will illuminate the path from synthesis to application for this high-value chemical entity.

Core Compound Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 194.98 g/mol | [1][2] |

| Molecular Formula | C₈H₁₀BNO₄ | [1][2] |

| CAS Number | 875781-62-7 | [3] |

| Appearance | White to light yellow solid | [2] |

| IUPAC Name | (5-ethoxycarbonylpyridin-3-yl)boronic acid | [3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Pathway and Experimental Protocols

While this compound can be used directly, it is often synthesized and handled in the form of its more stable pinacol ester, Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate . This intermediate is less prone to dehydration and protodeboronation, making it ideal for storage and for use in many cross-coupling reactions. The boronic acid can be generated in situ or isolated via hydrolysis of the pinacol ester if required.

The most common and efficient synthetic route is the Palladium-catalyzed Miyaura borylation of the corresponding aryl halide.

Protocol 1: Synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

This procedure is adapted from established Miyaura borylation conditions for aryl halides.[4] The causality behind these choices is rooted in creating an efficient catalytic cycle: the palladium catalyst facilitates the oxidative addition to the aryl bromide, the acetate base is crucial for the transmetalation step with the diboron reagent, and dioxane is an excellent solvent for maintaining solubility and achieving the required reaction temperature.

Materials:

-

Ethyl 5-bromonicotinate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium Acetate (KOAc), anhydrous

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane, anhydrous

Procedure:

-

To a dry three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add Ethyl 5-bromonicotinate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Add anhydrous 1,4-dioxane via cannula.

-

Purge the resulting mixture with the inert gas for 15 minutes to ensure all oxygen is removed.

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate as a solid.

Protocol 2: Hydrolysis to this compound (Optional)

If the free boronic acid is required, the pinacol ester can be hydrolyzed. This is a standard transformation, though often the pinacol ester can be used directly in subsequent coupling reactions.

Materials:

-

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

-

Tetrahydrofuran (THF) / Water

-

An aqueous acid (e.g., 1M HCl)

Procedure:

-

Dissolve the pinacol ester (1.0 equiv) in a mixture of THF and water.

-

Add an aqueous acid (e.g., 1M HCl) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

The product can often be used without further purification or can be recrystallized if necessary.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound and its ester is in the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds.[5][6] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance.

Protocol 3: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling the pinacol ester with a generic aryl bromide. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent system is crucial for achieving high yields. The base activates the boronic acid/ester for transmetalation, while the phosphine ligands stabilize the palladium catalyst throughout the cycle.

Materials:

-

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

-

Aryl Bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Toluene or 1,4-Dioxane

Procedure:

-

In a Schlenk flask, combine the pinacol ester (1.2 equiv) and the aryl bromide (1.0 equiv).

-

Add the solvent (Toluene or 1,4-Dioxane).

-

Add the 2M aqueous sodium carbonate solution.

-

Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes. This step is vital for reaction success.

-

Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.02-0.05 equiv).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the desired biaryl product.

Conclusion and Future Outlook

This compound and its stable pinacol ester derivative are powerful and versatile building blocks for the synthesis of complex molecules. The reliable protocols for their synthesis via Miyaura borylation and their subsequent application in Suzuki-Miyaura cross-coupling reactions make them highly valuable to the drug discovery and materials science communities. The presence of the ethoxycarbonyl group provides a convenient point for diversification, allowing for the exploration of a wide chemical space from a single, readily accessible intermediate. As the demand for novel, functionalized heterocyclic compounds continues to grow, the importance of reagents like this will only increase, driving further innovation in synthetic methodology and application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. old.rrjournals.com [old.rrjournals.com]

- 6. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Solubility of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

Abstract

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry, valued for its role in constructing complex molecular architectures via reactions like the Suzuki-Miyaura coupling.[1] Despite its importance, a comprehensive public dataset on its solubility is conspicuously absent. This guide provides a predictive analysis of the solubility of this compound based on first principles of physical organic chemistry and data from structurally related analogues. We outline the key molecular features governing its solubility, discuss the profound influence of solvent properties and pH, and present a robust, field-proven experimental protocol for its empirical determination. This document serves as a foundational resource for researchers, enabling informed decisions in reaction design, process optimization, and formulation development.

Introduction: The Challenge of Boronic Acid Solubility

Boronic acids are a class of organoboron compounds distinguished by a C-B bond and two hydroxyl groups, rendering them versatile Lewis acids.[1][2] Their utility in forming reversible covalent bonds and participating in transition metal-catalyzed cross-coupling reactions has cemented their status as indispensable tools in drug discovery.[2] However, the physical properties of boronic acids, particularly solubility, present unique challenges.

A primary complicating factor is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the monomeric acid and the less soluble boroxine is sensitive to the solvent, temperature, and the presence of water, often leading to inconsistent or difficult-to-reproduce solubility measurements.[3][5] Furthermore, the amphoteric nature of pyridine-containing boronic acids introduces pH-dependent solubility, a critical parameter in aqueous media for formulation and biological screening.

This guide will deconstruct the molecular features of the target compound, this compound (CAS 875781-62-7), to build a predictive solubility framework.[6][7]

Molecular Structure Analysis and Predicted Solubility Profile

To predict the solubility of this compound, we must analyze its constituent functional groups: the pyridine ring, the ethoxycarbonyl group, and the boronic acid moiety.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base and a hydrogen bond acceptor. It imparts polarity to the molecule and suggests that solubility will be favorable in polar solvents. At acidic pH, this nitrogen will be protonated, forming a cationic pyridinium salt, which is expected to dramatically increase aqueous solubility.

-

Ethoxycarbonyl Group (Ethyl Ester): This group adds lipophilicity compared to a carboxylic acid, potentially increasing solubility in less polar organic solvents. The ester's carbonyl oxygen can also act as a hydrogen bond acceptor.

-

Boronic Acid Group (-B(OH)₂): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is a weak Lewis acid with a pKa typically around 9, meaning it will become an anionic boronate species at alkaline pH, which also enhances aqueous solubility.[1][2]

Table 1: Structural Comparison of Target Compound and Related Analogues

| Compound | Core Ring | Substituent at Position 3 | Substituent at Position 5 | Key Differences from Target |

| This compound (Target) | Pyridine | -B(OH)₂ | -COOEt | - |

| Pyridine-3-boronic acid[8] | Pyridine | -B(OH)₂ | -H | Lacks the lipophilic ethoxycarbonyl group. |

| Pyridine-4-boronic acid[9][10][11] | Pyridine | -H | -B(OH)₂ (at C4) | Isomeric; boronic acid at a different position. |

| Phenylboronic acid[3] | Benzene | -B(OH)₂ | -H | Lacks the polar, basic pyridine nitrogen. |

| (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid[12] | Pyridine | -B(OH)₂ | -COOMe (at C6) | Isomeric ester position; methyl vs. ethyl ester. |

Based on this analysis, a qualitative solubility prediction emerges:

-

High Solubility: Expected in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to strong dipole-dipole interactions and hydrogen bonding.[10]

-

Moderate to Low Solubility: Expected in ethers and chlorinated solvents (e.g., THF, Dichloromethane).[3][10]

-

Very Low Solubility: Expected in nonpolar hydrocarbon solvents (e.g., Hexane, Toluene).[3]

-

pH-Dependent Aqueous Solubility: Low solubility in neutral water, but significantly increased solubility in both acidic (pH < 4) and alkaline (pH > 10) conditions.

The Critical Role of pH in Aqueous Solubility

The ionization state of this compound is governed by two key equilibria: the protonation of the pyridine nitrogen and the deprotonation of the boronic acid. This dual nature means its aqueous solubility is highly dependent on pH.

-

Low pH (pH < pKa₁): The pyridine nitrogen is protonated, forming a cationic pyridinium species. This charged form is highly polar and interacts favorably with water, leading to a significant increase in solubility.

-

Neutral pH (pKa₁ < pH < pKa₂): The molecule is predominantly in its neutral, zwitterionic form. Intermolecular forces may lead to stronger crystal lattice energy compared to solvation energy, resulting in lower aqueous solubility.

-

High pH (pH > pKa₂): The boronic acid is deprotonated to its anionic tetrahedral boronate form.[2] This charged species is also highly water-soluble.

The interplay of these equilibria dictates a "U-shaped" solubility-pH profile, with the minimum solubility occurring at or near the isoelectric point.

Figure 1: Ionization states of this compound vs. pH.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, empirical determination is essential. The equilibrium shake-flask method is a gold-standard technique for measuring solubility.

Protocol: Equilibrium Shake-Flask Solubility Determination

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired solvent (e.g., water, ethanol, DMSO, acetonitrile, buffered aqueous solutions at various pH values).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) sufficient to reach thermodynamic equilibrium. Causality Note: This extended period ensures that the dissolution rate equals the precipitation rate, reflecting true equilibrium solubility, not just kinetic solubility.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean analysis vial. Trustworthiness Note: Filtration is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Analyze the filtered sample and calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

Construct a calibration curve (Concentration vs. Response) and use the equation of the line to determine the concentration of the saturated sample. This concentration is the equilibrium solubility.

-

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Enhancing Solubility: Practical Strategies

Low solubility can impede synthetic reactions and bioavailability. Several strategies can be employed to overcome this:

-

Co-solvents: Using a mixture of solvents can often provide a more favorable environment for dissolution than a single solvent.

-

pH Adjustment: As discussed, moving the pH away from the isoelectric point is the most effective way to increase aqueous solubility.

-

Complexation with Diols: Boronic acids form reversible covalent complexes with 1,2- or 1,3-diols (like mannitol or sorbitol).[13] This complexation can disrupt the crystal lattice and prevent the formation of insoluble boroxines, thereby increasing apparent solubility.[13] This is a common formulation strategy for boronic acid-based drugs.[13]

-

Esterification: Converting the boronic acid to a boronic ester (e.g., a pinacol ester) removes the protic hydroxyl groups.[3][14] This typically decreases aqueous solubility but significantly increases solubility in a wider range of organic solvents, which is often desirable for organic synthesis.[3][15]

Conclusion

While direct quantitative data for the solubility of this compound is not publicly available, a robust predictive framework can be established through a systematic analysis of its molecular structure and the known behavior of related compounds. Its solubility is expected to be highest in polar organic solvents and highly dependent on pH in aqueous media, exhibiting a characteristic U-shaped profile. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable and validated methodology. Understanding and controlling the solubility of this key synthetic intermediate is a critical step toward its successful application in research and development.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID CAS#: 875781-62-7 [amp.chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. CAS 1692-25-7: Pyridine-3-boronic acid | CymitQuimica [cymitquimica.com]

- 9. Pyridine-4-boronic acid CAS#: 1692-15-5 [m.chemicalbook.com]

- 10. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]

- 11. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 12. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [b2b.sigmaaldrich.com]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. 3-(Ethoxycarbonyl)pyridine-5-boronic acid pinacol ester [cymitquimica.com]

- 15. benchchem.com [benchchem.com]

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid: A Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry. As a substituted pyridinylboronic acid, it serves as a key coupling partner in Suzuki-Miyaura reactions to forge carbon-carbon bonds, enabling the construction of complex molecular architectures found in numerous drug candidates.[1][2][3] The presence of the pyridine ring and the boronic acid moiety makes it a valuable intermediate for introducing heteroaromatic systems into target molecules.[4] However, the very features that make boronic acids versatile reagents also render them susceptible to specific degradation pathways.[5][6] Understanding the chemical stability of this compound is not merely a matter of procedural compliance; it is fundamental to ensuring the reproducibility of synthetic outcomes, the purity of final compounds, and the overall efficiency of drug discovery workflows. This guide provides a detailed examination of the factors influencing the stability of this compound and presents field-proven protocols for its optimal storage and handling.

Chemical Profile and Inherent Reactivity

This compound is a white to off-white solid. The core of its reactivity lies in the electron-deficient boron atom, which makes it a Lewis acid.[7] This Lewis acidity is central to its role in transmetallation during cross-coupling cycles but is also a key factor in its degradation.

The pyridine nitrogen and the electron-withdrawing ethoxycarbonyl group modulate the electronic properties of the aromatic ring and the acidity of the boronic acid group. Generally, 3-pyridinylboronic acids exhibit greater stability compared to their 2-pyridinyl counterparts, which are notoriously prone to rapid decomposition.[8] The placement of the boronic acid at the 3-position of the pyridine ring in this compound provides a degree of inherent stability.

Caption: Chemical Structure of this compound.

Critical Factors Governing Stability

The long-term viability of this compound is primarily threatened by three phenomena: protodeboronation, oxidative degradation, and solid-state anhydride formation.

Protodeboronation: The Primary Degradation Pathway

Protodeboronation is the most significant and common degradation pathway for arylboronic acids.[6] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting the boronic acid into its corresponding arene—in this case, ethyl nicotinate. This process is essentially a hydrolysis reaction and is highly dependent on environmental conditions.[5]

Mechanism and Influencing Factors:

-

Presence of Water: Moisture is the primary reactant in protodeboronation. The reaction involves the protonolysis of the C-B bond.[5][6]

-

pH Level: The rate of protodeboronation is heavily influenced by pH. Both acidic and basic conditions can promote the reaction, though the mechanisms differ.[9][10][11] For heteroaromatic boronic acids containing a basic nitrogen, the situation is complex. The speciation of the molecule changes with pH, potentially forming zwitterionic intermediates that can be highly reactive and prone to unimolecular fragmentation.[6]

-

Catalysis: The degradation can be self-catalyzed when the pH is near the pKa of the boronic acid.[5] As the reaction proceeds, the boric acid generated can also contribute to catalysis.

Caption: The protodeboronation degradation pathway.

Oxidative Degradation

Boronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding a phenol and boric acid.[12] This pathway is particularly relevant in the presence of reactive oxygen species (ROS) or certain metal catalysts. While less of a concern during storage under inert conditions, it can become a significant side reaction during synthetic applications if proper precautions are not taken.[5][12] Diminishing the electron density on the boron atom can enhance oxidative stability.[12][13]

Solid-State Anhydride (Boroxine) Formation

In the solid state, particularly upon heating or prolonged storage, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This process is reversible upon exposure to water. While boroxine formation does not represent permanent degradation, it alters the compound's molecular weight and stoichiometry. If unaccounted for, this can lead to significant errors in weighing and subsequent reactions. Storing the compound under scrupulously dry conditions minimizes this tendency.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the integrity of this compound.

Optimal Storage Conditions

The primary goal of storage is to rigorously exclude moisture, oxygen, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows the rate of all potential degradation pathways.[14][15] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes moisture and oxygen, directly inhibiting protodeboronation and oxidation.[14] |

| Container | Tightly Sealed Amber Glass Vial | Prevents ingress of atmospheric moisture and air. Amber glass protects from light.[16] |

| State | Solid | The compound is significantly more stable as a dry solid than in solution. |

Safe Handling Procedures

Proper handling techniques are critical to prevent contamination and degradation during use.

-

Inert Environment: Whenever possible, handle the solid inside a glove box with a dry, inert atmosphere.

-

Minimize Exposure: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Use a stream of dry argon or nitrogen to blanket the solid while weighing.

-

Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are thoroughly dried before use.

-

Seal Tightly: Immediately and securely reseal the container after dispensing the material. Wrapping the cap threads with Parafilm can provide an additional barrier.

-

Solution Preparation: Prepare solutions immediately before use with anhydrous solvents. If a solution must be stored, even for a short period, keep it under an inert atmosphere at a low temperature.

Experimental Workflow: Stability Assessment

A self-validating system requires empirical testing. The following protocol outlines a standard method for assessing the solid-state stability of this compound over time.

Protocol: HPLC-Based Solid-State Stability Study

Objective: To quantify the degradation of solid this compound under various storage conditions.

Methodology:

-

Sample Preparation: Aliquot 5-10 mg of the boronic acid into several separate, tared amber glass vials.

-

Condition Setup:

-

Condition A (Optimal): Backfill vials with argon, seal tightly, and store at 2–8°C.

-

Condition B (Standard Benchtop): Seal vials under ambient air and store at room temperature (20-25°C) in the dark.

-

Condition C (Accelerated Degradation): Seal vials under ambient air and store at 40°C.

-

-

Time Points: Designate analysis time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

Analysis (at each time point):

-

Select one vial from each condition.

-

Accurately record the weight of the solid.

-

Dissolve the solid in a known volume of a suitable solvent (e.g., Acetonitrile/Water mixture) to create a stock solution of known concentration.

-

Analyze the solution by reverse-phase HPLC with UV detection. Use a validated method capable of separating the starting material from potential degradation products (primarily ethyl nicotinate).

-

Quantify the purity of the boronic acid by calculating the peak area percentage relative to all other observed peaks.

-

-

Data Interpretation: Plot the purity (%) versus time for each storage condition to determine the degradation rate and establish a recommended retest date.

Caption: Experimental workflow for a solid-state stability study.

Conclusion

While this compound is an indispensable tool in chemical synthesis, its utility is directly linked to its purity and stability. The primary degradation risk, protodeboronation, is effectively mitigated by the rigorous exclusion of moisture. By implementing the recommended storage and handling protocols—namely, refrigeration under an inert atmosphere in tightly sealed containers—researchers can ensure the long-term integrity of this valuable reagent. This diligence preserves material investment and, more importantly, provides the foundation for reliable and reproducible scientific results.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 12. pnas.org [pnas.org]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. file.bldpharm.com [file.bldpharm.com]

- 16. montezumacounty.org [montezumacounty.org]

Spectroscopic Characterization of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

An In-depth Technical Guide:

Introduction

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine core, an ethoxycarbonyl group, and a boronic acid moiety, making it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The precise structural confirmation and purity assessment of this reagent are paramount for the reproducibility and success of subsequent synthetic steps.

This guide provides a comprehensive technical overview of the analytical methodologies required to fully characterize this compound. As a Senior Application Scientist, the narrative moves beyond simple data reporting to explain the causality behind experimental choices and data interpretation. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting a framework for the logical, multi-technique validation of the molecule's identity and integrity.

Molecular Structure and Spectroscopic Blueprint

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—the substituted pyridine ring, the ethyl ester, and the boronic acid—each possess unique spectroscopic signatures that will be interrogated by different analytical techniques.

-

Pyridine Ring: The aromatic system will produce characteristic signals in both ¹H and ¹³C NMR spectra, with chemical shifts influenced by the positions of the nitrogen atom and the two substituents.

-

Ethoxycarbonyl Group: This group will be readily identifiable by the ethyl (-CH₂CH₃) pattern in the ¹H NMR spectrum, a distinct carbonyl (C=O) signal in the ¹³C NMR and IR spectra, and C-O stretches in the IR spectrum.

-

Boronic Acid Group: The B(OH)₂ moiety presents unique characteristics. Its acidic protons can be observed in ¹H NMR, though they are often broad and their position is solvent-dependent. The B-O bonds will have characteristic stretches in the IR spectrum. A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic boroxine trimers, a phenomenon that must be anticipated during analysis.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy

Causality of Experimental Choice: ¹H NMR provides detailed information on the number of different types of protons, their electronic environments, and their proximity to one another. For this molecule, it is used to confirm the substitution pattern of the pyridine ring and verify the presence of the ethoxycarbonyl group.

Predicted Spectral Data: Based on established chemical shift principles and data from analogous structures like substituted pyridines and ethyl esters, the following proton signals are expected, typically in a solvent like DMSO-d₆.[3][4][5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Pyridine H-2 | ~9.0 - 9.2 | Singlet (s) or narrow triplet | 1H | Deshielded by adjacent nitrogen and proximity to two electron-withdrawing groups. |

| Pyridine H-4 | ~8.7 - 8.9 | Singlet (s) or narrow triplet | 1H | Deshielded by adjacent nitrogen and influenced by the ester group. |

| Pyridine H-6 | ~8.5 - 8.7 | Singlet (s) or narrow triplet | 1H | Influenced by both the boronic acid and the ring nitrogen. |

| B(OH)₂ | ~8.3 - 8.5 | Broad Singlet (br s) | 2H | Acidic protons, often exchange with water in the solvent; position and intensity can vary.[7] |

| -OCH₂CH₃ | ~4.3 - 4.4 | Quartet (q) | 2H | Methylene protons adjacent to the ester oxygen, split by the methyl group.[7] |

| -OCH₂CH₃ | ~1.3 - 1.4 | Triplet (t) | 3H | Methyl protons split by the adjacent methylene group.[7] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of acidic protons, making the B(OH)₂ signals more readily observable.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Acquisition: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (DMSO at δ 2.50 ppm).

Caption: Workflow for NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

Causality of Experimental Choice: While ¹H NMR identifies protons, ¹³C NMR confirms the carbon backbone of the molecule. It is crucial for verifying the number of unique carbon atoms and confirming the presence of quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons attached to the boronic acid and ester groups.

Predicted Spectral Data: The expected chemical shifts are derived from additivity rules and spectral data of similar pyridine compounds.[8][9][10]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~165 - 167 | Typical chemical shift for an ester carbonyl carbon.[7] |

| Pyridine C-2, C-6 | ~150 - 155 | Carbons adjacent to the ring nitrogen are significantly deshielded. |

| Pyridine C-4 | ~138 - 142 | Aromatic carbon deshielded by the ring nitrogen. |

| Pyridine C-5 | ~132 - 135 | Quaternary carbon attached to the electron-withdrawing ester group. |

| Pyridine C-3 | ~125 - 130 | Quaternary carbon attached to the boronic acid group; the exact shift can be broad due to quadrupolar relaxation of the boron atom. |

| -OCH₂CH₃ | ~61 - 63 | Methylene carbon adjacent to the ester oxygen.[7] |

| -OCH₂CH₃ | ~14 - 15 | Aliphatic methyl carbon.[7] |

Mass Spectrometry (MS): Confirming Molecular Weight

Causality of Experimental Choice: MS is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For polar, non-volatile molecules like this boronic acid, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and is compatible with liquid chromatography (LC).[11]

A critical consideration for boronic acids is their tendency to undergo dehydration in the gas phase or upon heating to form a cyclic trimer known as a boroxine.[1][2] ESI-MS analysis under mild conditions helps favor the observation of the monomeric species.

Predicted Spectral Data:

-

Molecular Formula: C₈H₁₀BNO₄

-

Monoisotopic Mass: 195.0703 g/mol

-

Expected Ions (Positive ESI):

-

[M+H]⁺: m/z 196.0776

-

[M+Na]⁺: m/z 218.0595

-

[M-H₂O+H]⁺: m/z 178.0670 (Dehydrated species)

-

Caption: Ionization pathways for boronic acids in ESI-MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in protonation for positive ion mode detection.

-

Infusion: Introduce the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump for direct infusion analysis.

-

Instrumentation: Set the mass spectrometer to operate in positive ion mode. Optimize key source parameters, including capillary voltage (~3-4 kV), source temperature, and gas flows, to maximize the signal of the target ion ([M+H]⁺) while minimizing in-source dehydration.

-

Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-600) to observe the monomer and potential boroxine trimer. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is strongly recommended to confirm the elemental composition from the accurate mass measurement.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choice: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups, providing complementary information to NMR and MS. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Predicted Spectral Data: The IR spectrum will provide a unique fingerprint for the molecule, with several key absorption bands.[12][13][14]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Boronic Acid) | 3400 - 3200 | Broad, Strong | Characteristic of hydrogen-bonded -OH groups.[14] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | C-H stretches from the pyridine ring.[15] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | C-H stretches from the ethyl group. |

| C=O Stretch (Ester) | 1725 - 1710 | Strong, Sharp | A prominent band confirming the ester functional group. |

| C=N, C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands corresponding to the pyridine ring vibrations. |

| B-O Stretch | 1380 - 1310 | Strong | A key diagnostic band for the boronic acid functionality.[12][13] |

Integrated Analysis for Structural Verification

No single technique provides a complete picture. The authoritative confirmation of this compound is achieved by synthesizing the data from all three spectroscopic methods.

-

MS confirms the compound has the correct molecular weight (195.07 g/mol ) and elemental formula (C₈H₁₀BNO₄).

-

IR confirms the presence of the essential functional groups: boronic acid (-OH, B-O), ester (C=O), and the aromatic pyridine ring.

-

NMR provides the final, detailed proof of structure, showing the precise connectivity of the 3,5-disubstituted pyridine ring and the ethoxycarbonyl group, with all proton and carbon signals accounted for.

This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the material's identity for researchers and drug development professionals.

References

- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. rsc.org [rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. testbook.com [testbook.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Purity of Commercially Available (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Purity in Research and Development

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The precise incorporation of the pyridyl scaffold is crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of target molecules. Consequently, the purity of this reagent is not a mere technicality but a cornerstone of experimental reproducibility and the integrity of the final product. Impurities can lead to unpredictable reaction outcomes, the formation of difficult-to-remove byproducts, and misleading biological data. This guide provides an in-depth analysis of the common impurities associated with commercially available this compound, along with robust analytical methodologies for its comprehensive purity assessment.

Synthetic Origins and Potential Impurity Profile

A thorough understanding of the synthetic route to this compound is fundamental to anticipating its potential impurities. A common and economically viable synthesis commences with the esterification of 5-bromonicotinic acid, followed by a Miyaura borylation reaction.

This synthetic pathway can introduce several classes of impurities:

-

Process-Related Impurities:

-

Starting Materials: Unreacted ethyl 5-bromonicotinate is a common impurity. Its presence can lead to the formation of byproducts in subsequent coupling reactions.

-

Reagents and Catalysts: Residual palladium catalysts and ligands from the borylation step can interfere with downstream applications.

-

Solvents: Residual solvents from the reaction and purification steps.

-

-

Byproducts:

-

Homocoupling Products: Dimerization of the starting aryl halide or the boronic acid product can occur, leading to the formation of symmetrical biphenyls.[1]

-

Protodeboronation Product: Cleavage of the C-B bond and its replacement with a C-H bond results in the formation of ethyl nicotinate. While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, protodeboronation can still occur, particularly under harsh reaction or purification conditions.[2][3]

-

-

Degradation Products:

-

Hydrolysis Product: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid (5-borononicotinic acid), especially if the material is exposed to moisture or basic/acidic conditions during storage or workup.[4][5]

-

Boroxines: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process that can complicate analysis, particularly by NMR.

-

| Impurity Class | Specific Example | Potential Impact |

| Process-Related | Ethyl 5-bromonicotinate | Formation of byproducts in subsequent reactions. |

| Palladium catalyst | Interference with downstream catalytic processes. | |

| Byproducts | Ethyl nicotinate | Inactive in Suzuki coupling, leading to lower yields. |

| Bipyridyl derivatives (Homocoupling) | Difficult to separate from the desired product. | |

| Degradation | 5-Borononicotinic acid | Altered reactivity and solubility. |

| Boroxine | Complicates characterization and quantification. |

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive evaluation of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination, offering high resolution and sensitivity for the separation and quantification of the main component and its impurities.

Expertise & Experience in Method Development:

The choice of chromatographic conditions is critical. Due to the polar nature of the boronic acid and its potential impurities, reversed-phase chromatography is the most suitable technique. A C18 stationary phase is a good starting point. The mobile phase composition, particularly the pH, must be carefully controlled to ensure good peak shape and retention. Given that boronic acids have pKa values in the range of 8-10, operating at a lower pH (e.g., with a formic acid or trifluoroacetic acid modifier) will keep the analyte in its neutral form, generally leading to better retention and peak shape on a C18 column.[6]

Trustworthiness through a Self-Validating System:

A robust HPLC method should be validated according to established guidelines (e.g., ICH Q2(R1)). This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The use of a photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Experimental Protocol: HPLC-UV/PDA

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.